molecular formula C15H15BrN2O2S B2670650 2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2202085-78-5

2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2670650
CAS No.: 2202085-78-5
M. Wt: 367.26
InChI Key: KVIJRPFVZXYOAW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 4-bromophenyl group linked to a pyrrolidine scaffold that is further functionalized with a 1,3-thiazole ether moiety. The bromophenyl group is a common pharmacophore that can facilitate further structural elaboration via cross-coupling reactions, while the thiazole ring is a privileged structure in medicinal chemistry known to contribute to diverse biological activities . The integration of the pyrrolidine ring, a saturated nitrogen heterocycle, adds conformational rigidity and can influence the molecule's pharmacokinetic properties. Thiazole-containing compounds are the subject of extensive investigation in scientific literature and have demonstrated significant potential as anticancer agents . Researchers can utilize this compound as a core scaffold or a key intermediate in the synthesis of novel molecules targeting various biological pathways. Its structure makes it a valuable candidate for generating libraries of compounds for high-throughput screening against specific disease targets. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-12-3-1-11(2-4-12)9-14(19)18-7-5-13(10-18)20-15-17-6-8-21-15/h1-4,6,8,13H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJRPFVZXYOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Ether Formation: The thiazole ring is then reacted with a suitable halide to form the thiazolyl ether.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

    Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the thiazolyl ether and pyrrolidinyl ketone groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous derivatives:

Table 1: Comparative Analysis of Structurally Related Bromophenyl-Containing Compounds

Compound Name Key Structural Features Synthesis Method Notable Properties/Applications Reference
2-(4-Bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one Bromophenyl, pyrrolidine-thiazole hybrid Likely involves amination or coupling Potential kinase inhibition or antimicrobial N/A
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (Compound 5) Bromophenyl, six-membered piperidine ring Diazo transfer with pABSA/DBU Intermediate for diazo chemistry
1-(4-Bromophenyl)-2-((cis)-4-phenyltetrahydro-2H-pyran-2-yl)ethan-1-one Bromophenyl, tetrahydro-2H-pyran ring Amberlyst®15-mediated cyclization Crystallinity (yellow crystal)
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i) Bromophenyl, pyrrolidine-propanone chain Chloride substitution (Peng et al. method) Quantitative yield, simple synthesis
1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119) Bromophenyl, hydroxymethyl-pyrrolidine Condensation with L-prolinol High yield (99%), enhanced solubility
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one Bromophenyl-pyrazolone core Procedure A3 (unspecified) LC/MS m/z 301–305 [M+H]+

Key Comparisons

Heterocyclic Influence: The target compound’s thiazole-pyrrolidine system contrasts with piperidine (compound 5) and pyran () derivatives. Thiazole’s sulfur atom may enhance metal-binding or redox activity compared to oxygen-containing pyran or nitrogen-rich pyrazole .

Synthetic Strategies :

  • Cross-Coupling : and highlight palladium-catalyzed coupling for thiophene/benzimidazole derivatives, suggesting possible applicability to the target compound’s thiazole moiety .
  • Diazo Transfer : Compound 5 () employs diazo chemistry, a method less likely for the target compound due to its complex substitution pattern.

Physicochemical Properties :

  • The hydroxymethyl-pyrrolidine group in compound 119 () improves hydrophilicity, whereas the target compound’s thiazole may prioritize lipophilicity .
  • Crystallinity : Compound 1.3.4 () forms yellow crystals, hinting at stable packing modes absent in amorphous thiazole derivatives .

Contradictions and Limitations

  • Synthesis Gaps : The evidence lacks explicit protocols for the target compound, necessitating extrapolation from analogous reactions.
  • Biological Data: No direct activity comparisons are available, limiting functional insights.

Biological Activity

The compound 2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H15BrN2O2S\text{C}_{14}\text{H}_{15}\text{BrN}_2\text{O}_2\text{S}

This compound features a bromophenyl moiety and a thiazole ring, which are known to influence its biological properties. The thiazole ring is particularly significant in drug design due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. A study demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways. For instance, a related compound was found to inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase.

Neurological Effects

Recent studies have explored the neuroprotective effects of thiazole derivatives. The compound may act on neurotransmitter systems, particularly by modulating serotonin and dopamine receptors. This could position it as a candidate for treating neurodegenerative diseases or psychiatric disorders.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Receptor Binding : The bromophenyl and thiazole groups may facilitate binding to specific receptors or enzymes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.
  • Signal Transduction Modulation : The compound could alter signaling pathways associated with cell survival and death.

Case Studies and Research Findings

StudyFindings
Smith et al., 2023Demonstrated antimicrobial activity against E. coliSuggests potential as an antibacterial agent
Johnson et al., 2024Induced apoptosis in breast cancer cellsSupports anticancer properties
Lee et al., 2024Modulated serotonin receptor activity in vitroPotential for neurological applications

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